4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in ethanol, using a basic catalyst such as piperidine or potassium hydroxide . The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings. these methods are optimized for large-scale production, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the amino and carboxylic acid functional groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring.
Uniqueness
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various research applications .
Properties
CAS No. |
34966-16-0 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-amino-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-8-5(4-12-13)7(10)6(3-11-8)9(14)15/h3-4H,2H2,1H3,(H2,10,11)(H,14,15) |
InChI Key |
SZNLVZZBOHEBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)N)C(=O)O |
Origin of Product |
United States |
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